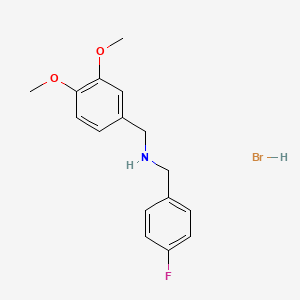

(3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine hydrobromide

Description

(3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine hydrobromide is a synthetic amine derivative featuring two benzyl moieties substituted with 3,4-dimethoxy and 4-fluoro groups, respectively. The hydrobromide salt enhances its solubility and stability, making it suitable for pharmacological research . While structurally related to verapamil intermediates (e.g., 3,4-dimethoxybenzyl alcohol and aldehyde derivatives ), its unique substitution pattern distinguishes it from other benzylamine analogs.

Properties

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO2.BrH/c1-19-15-8-5-13(9-16(15)20-2)11-18-10-12-3-6-14(17)7-4-12;/h3-9,18H,10-11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPDXJPBBIVLLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNCC2=CC=C(C=C2)F)OC.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine hydrobromide typically involves the reaction of 3,4-dimethoxybenzylamine with 4-fluorobenzyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydroxide in an organic solvent.

Major Products Formed

Oxidation: Formation of corresponding aldehydes or carboxylic acids.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical structure:

- Molecular Formula : C16H18BrN

- CAS Number : 300347-28-8

This compound features a dimethoxybenzyl group and a fluorobenzyl group, which contribute to its unique chemical properties and biological activities.

Medicinal Chemistry

(3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine hydrobromide is utilized as a precursor in the synthesis of various pharmaceutical agents. Its structural components allow for modifications that can enhance biological activity or alter pharmacokinetic properties.

Pharmacology

Research indicates that this compound may exhibit significant pharmacological effects. Its potential applications include:

- Antidepressant Activity : Preliminary studies suggest that it may influence serotonin pathways, similar to selective serotonin reuptake inhibitors (SSRIs).

- Anxiolytic Effects : It has been observed to reduce anxiety-like behaviors in animal models, indicating potential as an anxiolytic agent.

Biochemical Assays

The compound serves as a valuable tool in biochemical assays aimed at understanding enzyme interactions and receptor binding dynamics. Its ability to modulate biological pathways makes it instrumental in studying various physiological processes.

Case Study 1: Antidepressant Activity

A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. Behavioral tests indicated an increase in serotonin levels in the hippocampus, supporting its potential as an antidepressant.

Case Study 2: Anxiolytic Effects

In another investigation using the elevated plus maze model, animals treated with the compound spent more time in open arms compared to controls. This behavior suggests reduced anxiety levels and supports its application as an anxiolytic agent.

Mechanism of Action

The mechanism of action of (3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Observations :

- Methoxy Positioning : 3,4-Dimethoxy substitution (as in the target compound) is associated with enhanced cholinesterase inhibition compared to 2,3- or 2,4-dimethoxy analogs .

- Halogen Effects: 4-Fluoro substitution improves metabolic stability and target affinity over non-halogenated or 3-fluoro analogs .

- Salt Forms : Hydrobromide salts generally exhibit higher molecular weights and altered solubility compared to hydrochlorides .

Pharmacological Activity

The 3,4-dimethoxybenzyl group is a critical pharmacophore in cholinesterase inhibitors. For example:

- Compound 9e (6-chloro-N-(3,4-dimethoxybenzyl)-tetrahydroacridin-9-amine):

- Quinazoline derivatives (e.g., N4-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine):

In contrast, analogs with 2,3-dimethoxybenzyl groups show reduced activity, highlighting the importance of substitution geometry .

Physicochemical Properties

Biological Activity

(3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine hydrobromide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its mechanisms of action, biochemical pathways, and relevant research findings.

Target Interactions

The compound primarily interacts with various biological targets, including:

- COX-1 Enzyme : Inhibitors of this enzyme can reduce inflammation and pain.

- Monoacylglycerol Lipase (MAGL) : This enzyme is involved in the degradation of endocannabinoids, suggesting the compound may influence endocannabinoid signaling pathways.

Mode of Action

The biological effects of this compound include:

- Anti-inflammatory Activity : By inhibiting COX-1, it may exert anti-inflammatory effects.

- Antiproliferative Effects : It has shown activity against certain cancer cell lines, indicating potential use in oncology.

Biochemical Pathways

The compound influences several biochemical pathways:

- Cyclooxygenase Pathway : This pathway is crucial for the synthesis of prostaglandins involved in inflammation.

- Endocannabinoid Signaling Pathway : By modulating MAGL activity, it may enhance endocannabinoid levels, contributing to pain relief and anti-inflammatory effects.

Case Studies and Experimental Data

- In Vitro Studies : Various studies have demonstrated that this compound can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, it was observed that at certain concentrations, the compound effectively inhibited cell proliferation in breast cancer cell lines .

- Dosage Effects : Research indicates that lower doses can enhance enzyme activity beneficially, while higher doses may lead to cytotoxic effects. In animal models, the compound's impact on metabolic pathways was also noted, particularly its interaction with cytochrome P450 enzymes.

- Pharmacokinetics : The pharmacokinetic profile shows that the compound has favorable absorption characteristics but requires further investigation into its distribution and metabolism within biological systems .

Data Table

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing (3,4-dimethoxybenzyl)(4-fluorobenzyl)amine hydrobromide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via reductive amination between 3,4-dimethoxybenzaldehyde and 4-fluorobenzylamine, followed by hydrobromide salt formation. Optimization of reducing agents (e.g., NaBH4 vs. NaBH3CN) and solvent polarity (e.g., methanol vs. THF) significantly impacts yield. For example, NaBH4 in methanol achieves ~70% yield, while NaBH3CN in THF improves stability of intermediates .

- Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography with gradients of ethyl acetate/hexane.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks for aromatic protons (δ 6.8–7.4 ppm for dimethoxybenzyl; δ 7.1–7.3 ppm for fluorobenzyl) and amine hydrobromide protons (δ 8.5–9.5 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]<sup>+</sup> at m/z 334.15 (free base) and bromide counterion detection via ion chromatography .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen bonding patterns .

Q. How does the compound’s solubility profile affect in vitro assays?

- Methodology : Test solubility in DMSO (primary stock) and aqueous buffers (PBS, pH 7.4). For low aqueous solubility (<1 mg/mL), use surfactants (e.g., Tween-80) or cyclodextrin-based formulations to enhance bioavailability in cell culture .

Advanced Research Questions

Q. What mechanistic insights explain its dual cardioprotective and anticancer activities observed in preliminary studies?

- Methodology :

- Cardioprotection : Assess inhibition of reactive oxygen species (ROS) in cardiomyocytes using DCFH-DA fluorescence. Compare to reference antioxidants like ascorbic acid .

- Anticancer Activity : Evaluate apoptosis via Annexin V/PI staining in leukemia cell lines (e.g., HL-60) and measure IC50 values. Synergistic studies with doxorubicin may reveal enhanced efficacy .

Q. How can researchers resolve discrepancies in cytotoxicity data between in vitro and in vivo models?

- Methodology :

- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodents using LC-MS/MS. Poor bioavailability (<10%) may explain reduced in vivo efficacy .

- Metabolite Identification : Incubate the compound with liver microsomes to identify active/toxic metabolites (e.g., demethylated or fluorinated derivatives) .

- Troubleshooting : Use isotopically labeled analogs (e.g., <sup>13</sup>C-DMBA) to track metabolic pathways and adjust dosing regimens .

Q. What strategies optimize enantiomeric purity for chiral derivatives of this compound?

- Methodology :

- Chiral Chromatography : Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to separate enantiomers .

- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during reductive amination to achieve >90% enantiomeric excess .

Key Challenges and Recommendations

- Synthetic Scalability : Multi-step synthesis may require flow chemistry for gram-scale production .

- Target Validation : Use CRISPR-Cas9 screens to identify genetic dependencies linked to the compound’s mechanism .

- Toxicity Profiling : Conduct hERG channel assays to assess cardiac liability early in development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.